molecular formula C15H10BrClN4 B3033971 4-bromobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone CAS No. 129177-10-2

4-bromobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

Cat. No.: B3033971
CAS No.: 129177-10-2
M. Wt: 361.62 g/mol
InChI Key: AHKFJDJFCLGPOH-GIJQJNRQSA-N
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Description

“4-bromobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” is a chemical compound . The CAS Number is 129177-10-2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Novel Quinazoline Derivatives: A study by Ghorbani‐Vaghei et al. (2017) reported a facile, effective one-pot synthesis of new quinazoline derivatives, aligning with green chemistry principles (Ghorbani‐Vaghei, Shahriari, Maghbooli, & Mahmoudi, 2017).
  • Synthesis of Quinazoline-4-one Hydrazones: Abdel-megeed et al. (2014) explored the condensation of quinazolin-4-ones with D-sugars and aromatic aldehydes, yielding corresponding hydrazones (Abdel-megeed, Azaam, & El‐Hiti, 2014).

Biological and Antimicrobial Properties

  • Antimicrobial Activity of Vanadium(V) Complexes: Sun et al. (2020) synthesized two vanadium(V) complexes derived from bromo and chloro-substituted hydrazones, showing improved antimicrobial properties against various bacterial and fungal strains (Sun, Yu, Xu, Qiu, & Liu, 2020).
  • Antibacterial Activity of Quinazolin-4-ones: Akl et al. (2017) reported on a series of quinazolin-4-ones with antibacterial activity against gram-negative and positive bacteria, highlighting the potential of such compounds in medical applications (Akl, El-Sayed, & Saied, 2017).

Structural and Spectroscopic Analysis

  • Crystal Structures of Hydrazone Compounds: Yang (2011) provided a detailed structural and spectroscopic study of hydrazone compounds, contributing to the understanding of their chemical properties (Yang, 2011).

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-chloroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN4/c16-11-7-5-10(6-8-11)9-18-21-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKFJDJFCLGPOH-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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